molecular formula C12H24Cl2N4O B2358223 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride CAS No. 1333948-33-6

1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride

Cat. No.: B2358223
CAS No.: 1333948-33-6
M. Wt: 311.25
InChI Key: LQBBTPKEHUACFQ-UHFFFAOYSA-N
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Description

1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride is a chemical compound that features a unique structure combining a 1,2,4-oxadiazole ring with a diazepane moiety.

Preparation Methods

The synthesis of 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride typically involves a multi-step process. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of amidoximes with nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The resulting oxadiazole intermediate is then reacted with a diazepane derivative under appropriate conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and reaction time .

Chemical Reactions Analysis

1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole or diazepane rings are replaced by other groups.

Mechanism of Action

The mechanism of action of 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The diazepane moiety may also contribute to the compound’s binding affinity and specificity .

Properties

IUPAC Name

5-tert-butyl-3-(1,4-diazepan-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O.2ClH/c1-12(2,3)11-14-10(15-17-11)9-16-7-4-5-13-6-8-16;;/h13H,4-9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBBTPKEHUACFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CN2CCCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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